4-Bromo-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
4-Bromo-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.00 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and trifluoromethyl groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile under the action of a catalyst. The reaction temperature ranges from 50-100°C, and the reaction time is between 3-9 hours . Common catalysts used in this process include sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, and potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, making it suitable for bulk manufacturing and procurement .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile: Similar structure but with a hydroxyl and methyl group.
2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile: Contains a thienyl group instead of bromine.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Methyl ester derivative.
Uniqueness
4-Bromo-6-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H2BrF3N2 |
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Molecular Weight |
251.00 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H |
InChI Key |
KTNOPZZJYUFWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)Br |
Origin of Product |
United States |
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